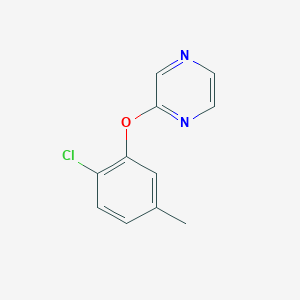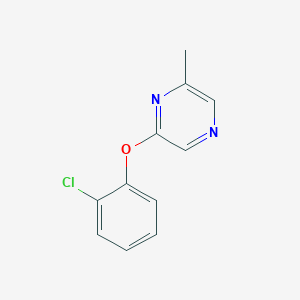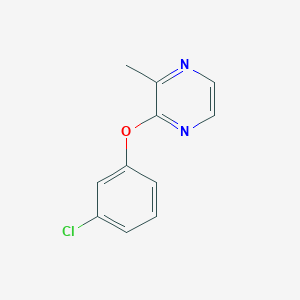![molecular formula C16H20N8S B6442463 4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2548991-41-7](/img/structure/B6442463.png)
4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is an organic compound featuring a unique assembly of pyrimidine, piperazine, and triazolopyridazine moieties. This structure positions it as a molecule of interest in various scientific domains, including medicinal chemistry, due to its potential biological activities and applicability in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can be achieved through a multi-step process. Typical synthetic routes involve the preparation of the pyrimidine core, followed by successive functionalization steps to introduce the methylsulfanyl, piperazine, and triazolopyridazine groups. Common reagents include alkylating agents, sulfurization agents, and coupling reagents.
Industrial Production Methods: Industrial production may streamline these methods through batch or continuous flow processes, employing catalysts and optimizing reaction conditions to enhance yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the triazolopyridazine ring, modifying its electronic properties.
Substitution: The piperazine nitrogen atoms may engage in nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions: Common oxidizing agents include hydrogen peroxide or peracids. Reducing agents such as hydrogen gas with palladium catalysts or lithium aluminum hydride may be used. Substitution reactions typically involve alkyl halides or acylating agents.
Major Products Formed: Oxidation leads to sulfoxides or sulfones, while reduction can yield partially hydrogenated triazolopyridazines. Substitution reactions produce N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex molecules due to its functional group versatility.
Biology: Explored for its interaction with biological macromolecules, aiding in understanding cellular processes.
Medicine: Investigated as a potential pharmacophore in drug design, targeting various diseases including cancer, infections, and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interactions with specific molecular targets, potentially including enzymes, receptors, and nucleic acids. The triazolopyridazine moiety is particularly notable for its binding affinity to protein targets, while the piperazine ring may enhance solubility and bioavailability. The overall biological activity is a result of these interactions modulating cellular pathways.
Comparison with Similar Compounds
4,5-dimethyl-2-(methylthio)-6-(4-piperazinyl)pyrimidine
2-(methylthio)-4,6-dimethylpyrimidine
4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylthio)pyrimidine
That should cover all the points you’re interested in. Anything else you’d like to dive into?
Properties
IUPAC Name |
6-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8S/c1-11-12(2)18-16(25-3)19-15(11)23-8-6-22(7-9-23)14-5-4-13-20-17-10-24(13)21-14/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIWQTKBYCVVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442382.png)
![5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442384.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)
![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6442394.png)

![N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6442410.png)
![5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442411.png)


![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)
![N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442435.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442457.png)

![N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6442484.png)
